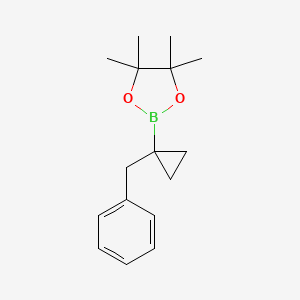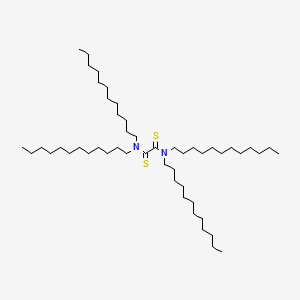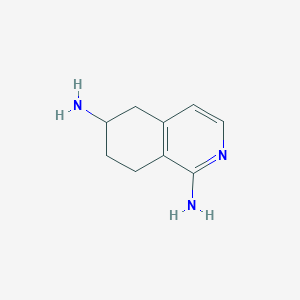
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1,6-Isoquinolinediamine is an organic compound with the molecular formula C9H14N2. It is a derivative of isoquinoline, characterized by the presence of two amine groups at positions 1 and 6 on the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,6-Isoquinolinediamine typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of 1,6-dinitroisoquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperature to achieve complete reduction .
Industrial Production Methods
In an industrial setting, the production of 5,6,7,8-tetrahydro-1,6-Isoquinolinediamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of palladium on carbon (Pd/C) as a catalyst is common in these processes .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-Isoquinolinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of decahydroisoquinoline.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of selenium dioxide (SeO2) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroisoquinoline.
Substitution: N-alkyl or N-acyl isoquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-Isoquinolinediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,6-Isoquinolinediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: A structurally similar compound with a single amine group.
Decahydroisoquinoline: A fully hydrogenated derivative of isoquinoline.
1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with different substitution patterns.
Uniqueness
5,6,7,8-Tetrahydro-1,6-Isoquinolinediamine is unique due to the presence of two amine groups, which allows for diverse chemical modifications and potential biological activities. This dual functionality makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-1,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h3-4,7H,1-2,5,10H2,(H2,11,12) |
InChI Key |
QMOHCWHAVZHNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)


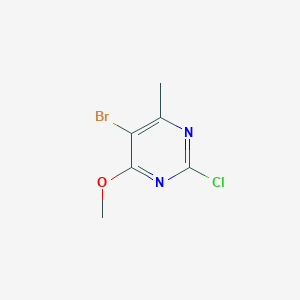
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)

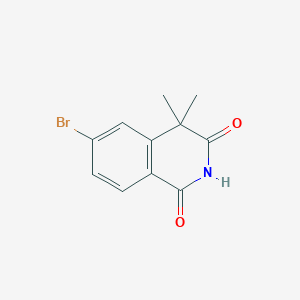
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
